molecular formula C17H21N3O3 B564770 Gabazine Ethyl Ester CAS No. 763886-63-1

Gabazine Ethyl Ester

Cat. No. B564770
M. Wt: 315.373
InChI Key: QEMMLRVUEGGDAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gabazine Ethyl Ester is a derivative of Gabazine, which is a drug that acts as an antagonist at GABA A receptors . It is used in scientific research and has no role in medicine, as it would be expected to produce convulsions if used in humans . Gabazine binds to the GABA recognition site of the receptor-channel complex and acts as an allosteric inhibitor of channel opening .


Synthesis Analysis

The synthesis of an ester can be accomplished in several ways. In a laboratory setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .


Chemical Reactions Analysis

Esters, including Gabazine Ethyl Ester, undergo various reactions. They are less reactive toward nucleophiles than either acid chlorides or anhydrides . One such reaction is hydrolysis, literally “splitting with water.” The hydrolysis of esters is catalyzed by either an acid or a base .

Scientific Research Applications

Understanding GABAergic Dysfunction in Mood Disorders

The role of GABAergic dysfunction in mood disorders has been extensively studied. GABA (γ-Aminobutyric acid) is an inhibitory neurotransmitter widely distributed across the brain, playing a critical role in regulating neuronal excitability. Research suggests that GABA levels may be decreased in animal models of depression, and clinical studies have reported low plasma and cerebrospinal fluid (CSF) GABA levels in patients with mood disorders. Additionally, treatments that increase brain GABAergic activity, including antidepressants, mood stabilizers, and electroconvulsive therapy, have shown effectiveness in managing unipolar and bipolar disorders. This highlights the significance of the GABAergic system in mood regulation and its potential as a target for therapeutic intervention (Brambilla et al., 2003).

Gabapentin and Neuropathic Pain

Gabapentin, a structural analogue of GABA that penetrates the central nervous system (CNS), demonstrates activity distinct from GABA-related effects. Its pharmacological properties and clinical potential in epilepsy and neuropathic pain have been reviewed. Gabapentin is not protein-bound, is not metabolized, and does not induce liver enzymes, reducing the likelihood of drug interactions. It has shown efficacy as add-on therapy in patients with partial epilepsy resistant to conventional treatment and possesses antihyperalgesic and antiallodynic properties, making it a first-line treatment for neuropathic pain. Its mechanisms of action involve increased GABA synthesis, non-NMDA receptor antagonism, and binding to the α2δ subunit of voltage-dependent calcium channels, which inhibits excitatory neurotransmitter release (Goa & Sorkin, 1993; Bennett & Simpson, 2004).

properties

IUPAC Name

ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1-yl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-3-23-17(21)5-4-12-20-16(18)11-10-15(19-20)13-6-8-14(22-2)9-7-13/h6-11,18H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMLRVUEGGDAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C(=N)C=CC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675621
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gabazine Ethyl Ester

CAS RN

763886-63-1
Record name Ethyl 4-[6-imino-3-(4-methoxyphenyl)pyridazin-1(6H)-yl]butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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